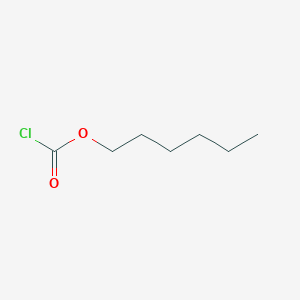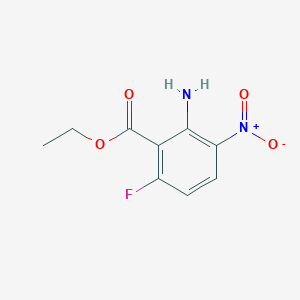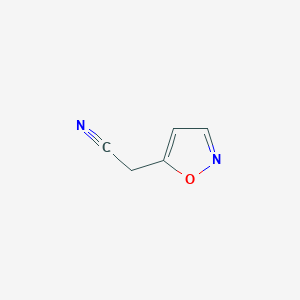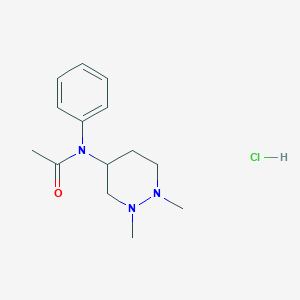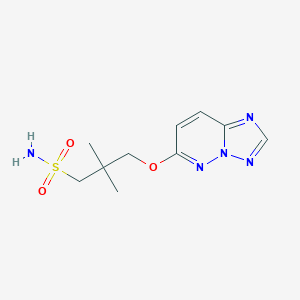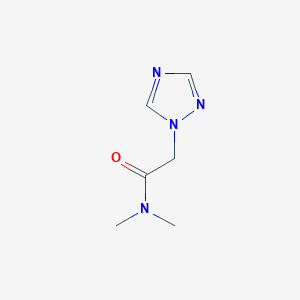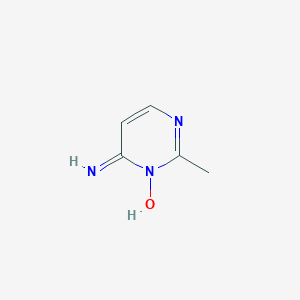
3-(Trifluoromethoxy)anisole
Overview
Description
3-(Trifluoromethoxy)anisole: is an organic compound with the chemical formula C₈H₇F₃O₂ 1-methoxy-3-(trifluoromethoxy)benzene . This compound is characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to an anisole structure. The trifluoromethoxy group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(trifluoromethoxy)anisole involves the esterification of 3-hydroxyanisole with trifluoromethyl alcohol in the presence of an acid catalyst . This reaction typically requires controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the original compound, potentially with altered functional groups.
Scientific Research Applications
3-(Trifluoromethoxy)anisole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 3-(trifluoromethoxy)anisole involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. For example, it can modulate the activity of enzymes by acting as a substrate or inhibitor, depending on the specific context .
Comparison with Similar Compounds
3-(Trifluoromethyl)anisole: Similar structure but with a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)anisole: Similar structure but with the trifluoromethoxy group at the para position.
2-(Trifluoromethoxy)anisole: Similar structure but with the trifluoromethoxy group at the ortho position.
Uniqueness: 3-(Trifluoromethoxy)anisole is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs. The trifluoromethoxy group provides increased stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
1-methoxy-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c1-12-6-3-2-4-7(5-6)13-8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRAPDSZKICKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380407 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142738-94-1 | |
| Record name | 3-(Trifluoromethoxy)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142738-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 3-(trifluoromethoxy)anisole reacts with sulfur trioxide?
A1: When this compound reacts with 1.0 molar equivalent of sulfur trioxide (SO3) in nitromethane, it undergoes sulfonation. This reaction primarily yields a mixture of two isomers: this compound-4-sulfonic acid and this compound-6-sulfonic acid. The ratio of these isomers is approximately 68:32, respectively [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
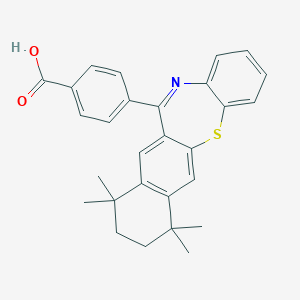
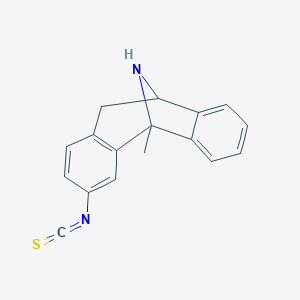
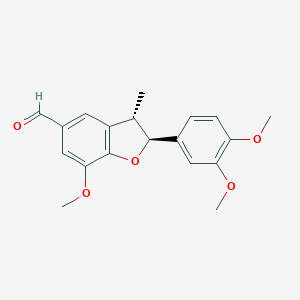
![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)

